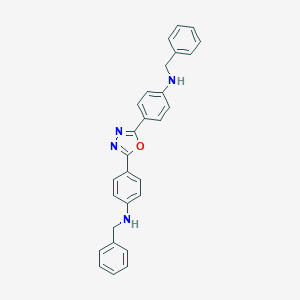
4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-benzylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline is a complex organic compound with a molecular formula of C27H26N4O. This compound features a benzyl group attached to an aniline moiety, which is further connected to a 1,3,4-oxadiazole ring. The presence of multiple aromatic rings and functional groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the benzylamino group: This step involves the nucleophilic substitution of an appropriate benzyl halide with an aniline derivative.
Final coupling: The oxadiazole intermediate is then coupled with the benzylamino-substituted aniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine
- N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
- Benzylamine
Uniqueness
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring is particularly noteworthy, as it is less common in similar compounds and contributes to its unique properties.
Propiedades
Número CAS |
103494-68-4 |
|---|---|
Fórmula molecular |
C28H24N4O |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
N-benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C28H24N4O/c1-3-7-21(8-4-1)19-29-25-15-11-23(12-16-25)27-31-32-28(33-27)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18,29-30H,19-20H2 |
Clave InChI |
CUFHAMKGEOJXBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NCC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NCC5=CC=CC=C5 |
Sinónimos |
2,5-Bis-(4-N-benzylaminophenyl)-1,3,4-oxadiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















